molecular formula C23H21N5O2S B4580178 N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

Cat. No. B4580178
M. Wt: 431.5 g/mol
InChI Key: MOTJDIKONUIKNQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide involves multistep reactions, including condensation and substitution reactions, to introduce the various functional groups and heterocyclic systems. For instance, derivatives have been synthesized by reacting 4-phenyl-5-(pyridine-4-yl)-4H-1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate, followed by structural elucidation using techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Molecular Structure Analysis

The molecular structure of similar compounds is confirmed through various spectroscopic techniques. For example, derivatives have been structurally characterized by FT-IR, Mass, and 1H-NMR spectroscopy to confirm the presence of the desired functional groups and molecular framework (Mahyavanshi Jyotindra, Maharshi B Shukla, & K. Parmar, 2017).

Chemical Reactions and Properties

Compounds containing the 1,2,4-triazole ring system and thioacetamide group exhibit a wide range of chemical reactivity, enabling further chemical transformations. These functionalities allow for nucleophilic substitutions, condensation reactions, and the formation of complexes with metals, contributing to the compound's versatility in chemical synthesis and modification (Castiñeiras, García-Santos, & Saa, 2018).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility in various solvents, and crystalline structure, are determined through experimental measurements. These properties are essential for understanding the compound's behavior in different environments and for its formulation in applications (Xue et al., 2008).

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the ability to undergo specific reactions, highlight the compound's utility in synthesis and its potential biological activity. Studies focus on exploring these properties to develop new derivatives with enhanced performance for various applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study on the synthesis of novel sulphonamide derivatives, including compounds structurally related to N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, highlighted their antimicrobial activity. The compounds displayed good activity against various microbial strains, with specific derivatives showing high activity towards most strains. Computational calculations supported the experimental findings, providing a basis for the synthesis of new compounds with potential antimicrobial applications (Fahim & Ismael, 2019).

Src Kinase Inhibitory and Anticancer Activities

Research into thiazolyl N-benzyl-substituted acetamide derivatives, closely related to the compound , has demonstrated Src kinase inhibitory and anticancer activities. These studies explored the role of the pyridine ring and N-benzyl substitution in enhancing the structural activity relationship, leading to significant findings in inhibiting cancer cell proliferation (Fallah-Tafti et al., 2011).

Antitumor Activity

Another research focus has been the evaluation of antitumor activity of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems. Certain compounds showed considerable anticancer activity against various cancer cell lines, indicating the potential of these derivatives in cancer treatment (Yurttaş, Tay, & Demirayak, 2015).

Antimalarial and COVID-19 Drug Applications

A theoretical investigation into antimalarial sulfonamides, potentially including structures similar to N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide, explored their use as COVID-19 drugs. The study involved computational calculations and molecular docking, showing promising antimalarial activity and potential applications in COVID-19 treatment (Fahim & Ismael, 2021).

properties

IUPAC Name

2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2S/c1-28-22(20-9-5-6-14-24-20)26-27-23(28)31-16-21(29)25-18-10-12-19(13-11-18)30-15-17-7-3-2-4-8-17/h2-14H,15-16H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOTJDIKONUIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide
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N-[4-(benzyloxy)phenyl]-2-{[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide

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